molecular formula C21H37ClN2 B12576939 N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine CAS No. 627522-32-1

N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine

Cat. No.: B12576939
CAS No.: 627522-32-1
M. Wt: 353.0 g/mol
InChI Key: PBRBEHHMJQRITR-UHFFFAOYSA-N
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Description

N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to an undecyl chain through an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2-(2-chlorophenyl)ethylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(2-Chlorophenyl)ethylamine+UndecylamineN 1 -[2-(2-Chlorophenyl)ethyl]-N 2 -undecylethane-1,2-diamine\text{2-(2-Chlorophenyl)ethylamine} + \text{Undecylamine} \rightarrow \text{N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine} 2-(2-Chlorophenyl)ethylamine+Undecylamine→N 1 -[2-(2-Chlorophenyl)ethyl]-N 2 -undecylethane-1,2-diamine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and various substituted chlorophenyl derivatives.

Scientific Research Applications

N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-decylethane-1,2-diamine
  • N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-dodecylethane-1,2-diamine
  • N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-octylethane-1,2-diamine

Uniqueness

N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

627522-32-1

Molecular Formula

C21H37ClN2

Molecular Weight

353.0 g/mol

IUPAC Name

N'-[2-(2-chlorophenyl)ethyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C21H37ClN2/c1-2-3-4-5-6-7-8-9-12-16-23-18-19-24-17-15-20-13-10-11-14-21(20)22/h10-11,13-14,23-24H,2-9,12,15-19H2,1H3

InChI Key

PBRBEHHMJQRITR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCCC1=CC=CC=C1Cl

Origin of Product

United States

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